3-Ethoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine is a heterocyclic compound that belongs to the oxazine family This compound is characterized by a benzene ring fused with an oxazine ring, which contains both oxygen and nitrogen atoms The ethoxy group attached to the nitrogen atom adds to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves a multi-step process. One common method is the Mannich reaction, where an amine, formaldehyde, and a phenol are reacted to form the oxazine ring. The reaction conditions often require a catalyst and controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques, which allow for the efficient and scalable synthesis of this compound. This method can enhance the yield and purity of the compound while minimizing the environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxo-derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro-derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions include various substituted oxazines, oxo-derivatives, and dihydro-derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Ethoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an anticancer agent and in other therapeutic areas.
Industry: It is used in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Ethoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazines and benzoxazines, such as:
- 3,4-Dihydro-2H-benzo[b][1,4]oxazine
- 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid
- 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile
Uniqueness
3-Ethoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these properties are desired .
Properties
Molecular Formula |
C10H13NO2 |
---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
3-ethoxy-3,4-dihydro-2H-1,4-benzoxazine |
InChI |
InChI=1S/C10H13NO2/c1-2-12-10-7-13-9-6-4-3-5-8(9)11-10/h3-6,10-11H,2,7H2,1H3 |
InChI Key |
IMNHWXXXMIUPQK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1COC2=CC=CC=C2N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.